molecular formula C14H17N3O4 B2869226 1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2097893-53-1

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No. B2869226
M. Wt: 291.307
InChI Key: YCNYBVOPANUUIZ-UHFFFAOYSA-N
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Description

The compound appears to contain an oxazolidine ring, which is a five-membered heterocycle with the formula (CH2)3(NH)O . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .


Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .


Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their syntheses . This could be a key reaction involving this compound.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one and related compounds are significant in various chemical synthesis processes. For instance, azomethine ylides generated from α-amino acids with carbonyl compounds, involving 5-oxazolidinones as intermediates, can produce pyrrolidines, pyrrolines, and oxazolidines (Tsuge et al., 1987). Similarly, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole shows how different nitrogen substituents affect the formation of 1,3-oxazolidin-2-ones, which are a key group in this context (Cutugno et al., 2001).

Catalysis and Enantioselectivity

These compounds are also pivotal in catalytic processes. For instance, CuI/bis(oxazoline)-catalyzed additions involving propiolates and terminal ynones to 1-acylpyridinium salt result in functionalized dihydropyridines with high enantioselectivity (Sun et al., 2007).

Structural and Interaction Studies

The structural properties and interaction studies of these compounds are essential in scientific research. The weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, for example, highlight their significance in understanding molecular interactions and crystal structures (Nogueira et al., 2015).

Biological Characterization

The synthesis and biological characterization of related compounds, such as various N-acyl-thiazolidine-4-carboxylic acid derivatives, also show the biological significance of these structures in areas like plant growth stimulation (Krichevskii et al., 2007).

Catalytic Applications in Environmental Protection

These compounds have also been explored for their catalytic applications in environmental protection, such as in the conversion of CO2 to oxazolidinones (Xu et al., 2016).

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones have been synthesized as analogues of antidepressants and evaluated for their monoamine oxidase inhibitory activities (Mai et al., 2002).

properties

IUPAC Name

3-[1-(1-methyl-2-oxopyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-15-5-2-3-11(12(15)18)13(19)16-6-4-10(9-16)17-7-8-21-14(17)20/h2-3,5,10H,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYBVOPANUUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3CCOC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one

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